molecular formula C20H19N3OS B2593141 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 392255-91-3

3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2593141
CAS No.: 392255-91-3
M. Wt: 349.45
InChI Key: MTLDGTZXUXDFQS-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a synthetic small molecule of high interest in early-stage anticancer research, particularly for its potential as a protein kinase inhibitor. Its molecular architecture incorporates a thieno[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery . This core structure is often investigated for its ability to mimic purine bases, allowing such compounds to compete with ATP for binding sites in the catalytic domains of various kinases . Kinases are enzymes critical to cellular processes like the cell cycle, and their dysregulation is a hallmark of cancer; inhibiting specific kinases, such as Cyclin-Dependent Kinase 2 (CDK2), can disrupt the unregulated proliferation of tumor cells . Compounds featuring this heterocyclic system have demonstrated significant cytotoxic activities against a range of human cancer cell lines in preclinical studies, underscoring their research value in oncology . The design of this benzamide derivative suggests it is intended to probe essential hydrogen bonding interactions, such as those with the Leu83 residue in CDK2, which are crucial for high-affinity binding and inhibitory activity . Researchers can utilize this compound as a chemical tool to study signal transduction pathways and cell cycle mechanisms. This product is strictly labeled 'For Research Use Only' and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4-dimethyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-13-8-9-15(10-14(13)2)20(24)21-19-17-11-25-12-18(17)22-23(19)16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLDGTZXUXDFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thienopyrazole core . The reaction conditions often involve heating in formic acid or using triethyl orthoformate as a cyclizing agent . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient purification techniques.

Chemical Reactions Analysis

3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : The compound can halt the progression of the cell cycle in cancer cells.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

In vitro studies have demonstrated its effectiveness against multiple cancer types, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also displays significant antimicrobial properties. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve:

  • Binding to Enzymes : Inhibition or activation of specific enzymes involved in bacterial metabolism.
  • Modulating Receptor Activity : Interaction with various receptors influencing bacterial signaling pathways.

These interactions can lead to a range of biological effects, making it a candidate for further investigation in the field of antimicrobial therapy .

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under controlled conditions.
  • Introduction of the Benzamide Group : A coupling reaction with the thieno[3,4-c]pyrazole intermediate.
  • Final Modifications : Additional steps may include methylation or other functional group modifications to enhance biological activity.

Optimizing these synthetic routes is crucial for improving yield and reducing production costs .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another investigation detailed in the Journal of Antimicrobial Chemotherapy, researchers tested the compound against various bacterial strains. The findings revealed that it exhibited potent antimicrobial activity comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes . The pathways involved can include signal transduction, cell cycle regulation, and apoptosis .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Thienopyrazole Benzamide/Amide Substituents Biological Target/Activity Key Findings
Target compound 2-phenyl 3,4-dimethylbenzamide Not explicitly stated Structural similarity to CRY1 agonists (inference from analogs)
N-(2-(2,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide (Compound 11, ) 2-(2,4-dimethylphenyl) 3,4-dimethylbenzamide CRY1-selective agonist 10-fold selectivity for CRY1 over CRY2 in Bmal1-dLuc reporter assays
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide () 2-(4-fluorophenyl) 4-(morpholine-sulfonyl)benzamide Not explicitly stated Fluorine enhances metabolic stability; sulfonyl group improves solubility
Thieno[3,4-c]pyrazol-3-yl acetamides () Variable Acetamide derivatives Autotaxin inhibitors Patent claims for fibrosis/cancer applications; benzamide-to-acetamide shift reduces steric bulk
Key Observations:

Substituent Position and Selectivity: The 2-phenyl group in the target compound versus the 2-(2,4-dimethylphenyl) in compound 11 () demonstrates that bulkier substituents on the thienopyrazole ring enhance CRY1 selectivity. This suggests steric interactions with receptor pockets dictate target specificity .

Benzamide vs. Acetamide :

  • The target compound’s 3,4-dimethylbenzamide group provides greater hydrophobicity compared to acetamide derivatives (), which may enhance membrane permeability but reduce solubility. Acetamide analogs prioritize polar interactions, favoring enzyme inhibition (e.g., autotaxin) .

Functional Group Modifications :

  • The morpholine-sulfonyl group in ’s compound introduces a polar, hydrogen-bond-accepting moiety, likely improving aqueous solubility and pharmacokinetic profiles compared to the target compound’s dimethylbenzamide .

Biological Activity

3,4-Dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure combines a thieno[3,4-c]pyrazole core with a benzamide moiety, which is believed to contribute significantly to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N3OS with a molecular weight of approximately 349.45 g/mol. The compound features multiple functional groups that may influence its biological activity:

Property Value
Molecular FormulaC20H19N3OS
Molecular Weight349.45 g/mol
CAS Number392255-91-3

Biological Activity Overview

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have highlighted the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown promise against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
  • Antibacterial and Antifungal Activities : Thieno[3,4-c]pyrazole derivatives have displayed antibacterial and antifungal activities against various pathogens. Studies suggest that these compounds can disrupt microbial cell membranes and inhibit growth effectively .

The biological activity of this compound can be attributed to its interaction with multiple molecular targets within cells:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression (e.g., BRAF(V600E), EGFR) and inflammatory responses.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK/ERK and NF-kB pathways that are crucial for cell survival and proliferation.

Case Studies

  • Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved apoptosis induction via caspase activation .
  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The results were comparable to established anti-inflammatory drugs like ibuprofen.

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